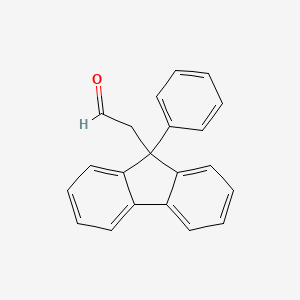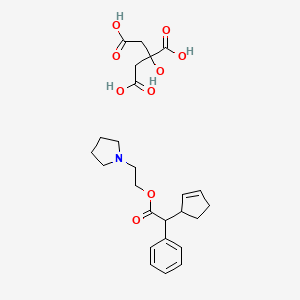
Cyclopyrazate citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopyrazate citrate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications It is a citrate salt of cyclopyrazate, which is known for its stability and solubility in aqueous solutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopyrazate citrate typically involves the reaction of cyclopyrazate with citric acid. The process can be carried out under mild conditions, often in an aqueous medium. The reaction is facilitated by the formation of hydrogen bonds between the cyclopyrazate and citric acid molecules, leading to the formation of the citrate salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the necessary chemical transformations. The product is then purified using crystallization or other suitable separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopyrazate citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups on the cyclopyrazate ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of cyclopyrazate.
Reduction: Reduced forms of cyclopyrazate.
Substitution: Substituted cyclopyrazate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cyclopyrazate citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe in cellular assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopyrazate citrate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The citrate component can also play a role in chelating metal ions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Cyclopyrazate citrate can be compared with other citrate salts and cyclopyrazate derivatives:
Similar Compounds: Cyclopyrazate hydrochloride, cyclopyrazate sulfate, and other cyclopyrazate salts.
Uniqueness: this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly suitable for applications in drug formulation and delivery.
Propiedades
Número CAS |
5897-32-5 |
|---|---|
Fórmula molecular |
C25H33NO9 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-yl-2-phenylacetate |
InChI |
InChI=1S/C19H25NO2.C6H8O7/c21-19(22-15-14-20-12-6-7-13-20)18(17-10-4-5-11-17)16-8-2-1-3-9-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,8-10,17-18H,5-7,11-15H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
VDVRWMNVBVHLKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC(=O)C(C2CCC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


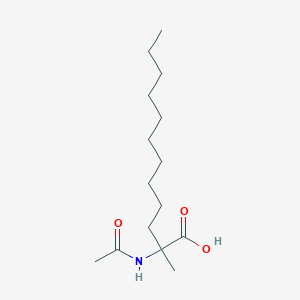
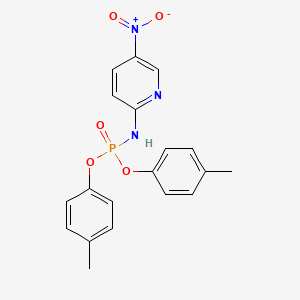
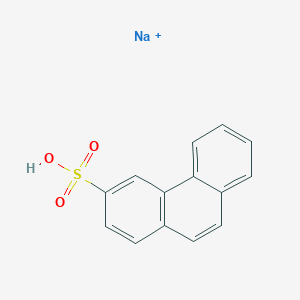
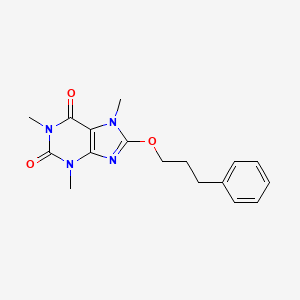
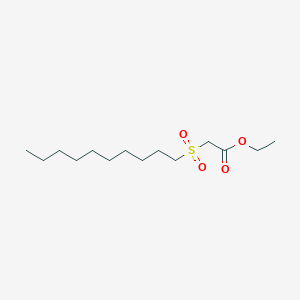
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

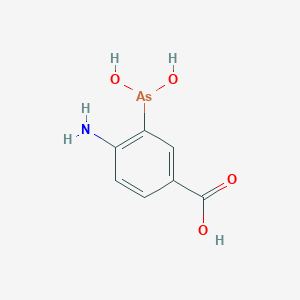
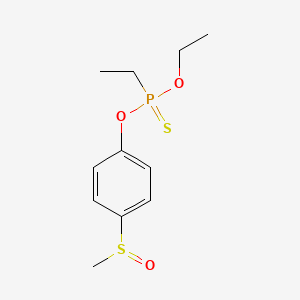
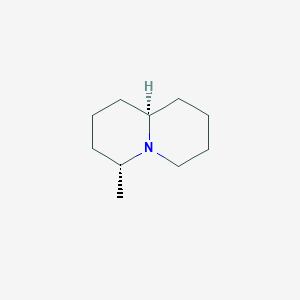
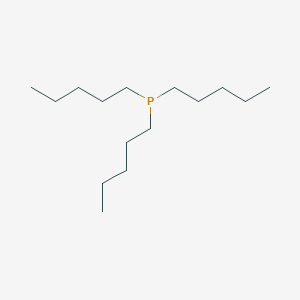
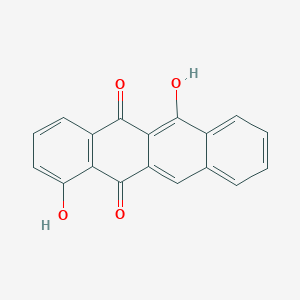
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
